N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline
Overview
Description
“N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline” is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.5 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C22H31NO2/c1-19(2)18-29-22-12-10-21(11-13-22)27-15-16-28-24-14-9-20(25(3,4)5)17-23(24)26(6,7)8/h9-14,17,19,27H,15-16,18H2,1-8H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 341.5 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Electrochemical Oxidation Studies
Research has investigated the electrochemical oxidation of compounds similar to N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline, such as 2,6-di-tert-butyl-4-isopropylphenol. These studies focus on the anodic oxidation of these compounds, exploring products derived from intermediate phenoxy radicals or phenoxonium ions. This research provides insights into the electrochemical behavior of similar phenols (Richards & Evans, 1977).
Directed Lithiation
Another area of research involves the directed lithiation of compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which are structurally related to this compound. These processes involve lithiation on nitrogen and ortho to the directing metalating group, leading to various substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Biotransformation Studies
Biotransformation studies involving compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) provide insights into the metabolic pathways and metabolites of similar tert-butyl based compounds. These studies can offer an understanding of how similar compounds might be metabolized in biological systems (Bernauer, Amberg, Scheutzow, & Dekant, 1998).
Synthesis and Characterization
The synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the chemical properties and potential applications of structurally related compounds, such as this compound. These studies often involve crystallographic analysis and thermal studies (Çolak, Karayel, Buldurun, & Turan, 2021).
Inhibitory Effects on Hepatic Tumorigenesis
Research has also explored the inhibitory effects of antioxidants like 2(3)-tert-butyl-4-hydroxyanisole on hepatic tumorigenesis in rats, suggesting potential therapeutic or preventive applications for similar tert-butyl based compounds (Rao, Lalwani, Watanabe, & Reddy, 1984).
Properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-17(2)16-25-21-13-9-7-11-19(21)23-14-15-24-20-12-8-6-10-18(20)22(3,4)5/h6-13,17,23H,14-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXCDWFVKCLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NCCOC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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